(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid

Hydrogen bonding Supramolecular chemistry Chiral recognition

(2S)-1-Hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid (CAS 61856-89-1), synonym 1-hydroxy-4,5,5-trimethyl-L-proline, is a chiral, non‑proteinogenic amino acid of the N‑hydroxyproline class. The molecule combines three structural features in a single pyrrolidine scaffold: an N‑hydroxyl group, a carboxylic acid at the 2‑position, and a 4‑methyl‑5,5‑gem‑dimethyl substitution pattern.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 61856-89-1
Cat. No. B12885579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid
CAS61856-89-1
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1CC(N(C1(C)C)O)C(=O)O
InChIInChI=1S/C8H15NO3/c1-5-4-6(7(10)11)9(12)8(5,2)3/h5-6,12H,4H2,1-3H3,(H,10,11)/t5?,6-/m0/s1
InChIKeyRYXFPAAOXFRRPW-GDVGLLTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-4,5,5-trimethyl-L-proline (CAS 61856-89-1): Structural Identity and Class Positioning for Sourcing Decisions


(2S)-1-Hydroxy-4,5,5-trimethylpyrrolidine-2-carboxylic acid (CAS 61856-89-1), synonym 1-hydroxy-4,5,5-trimethyl-L-proline, is a chiral, non‑proteinogenic amino acid of the N‑hydroxyproline class [1]. The molecule combines three structural features in a single pyrrolidine scaffold: an N‑hydroxyl group, a carboxylic acid at the 2‑position, and a 4‑methyl‑5,5‑gem‑dimethyl substitution pattern . This combination distinguishes it from all commonly stocked proline or hydroxyproline building blocks. The compound was first described as a naturally occurring proline derivative isolated from apple fruit tissue and structurally characterized by mass spectrometry [2].

Procurement Risk: Why 1-Hydroxy-4,5,5-trimethyl-L-proline Cannot Be Replaced by Common Proline or Hydroxyproline Analogs


1-Hydroxy-4,5,5-trimethyl-L-proline occupies a unique region of chemical space that is not simultaneously covered by any single in‑class alternative. The closest commercially available analogs—(2S)-4,5,5-trimethylpyrrolidine-2-carboxylic acid (CAS 98552-65-9) and N‑hydroxy‑L‑proline (CAS 36901-87-8)—each capture only one of the two key pharmacophores [1]. The former lacks the N‑hydroxyl group, altering hydrogen‑bond donor/acceptor count and metal‑chelation potential; the latter lacks the steric bulk and conformational restriction imposed by the 4‑methyl and gem‑dimethyl groups . Substituting either analog therefore changes the molecule's conformational ensemble, steric profile, and non‑covalent interaction capacity in ways that are likely to be critical for chiral induction, molecular recognition, or metabolic stability in specialized research applications [2].

Head‑to‑Head Physicochemical and Structural Differentiation Data for 1-Hydroxy-4,5,5-trimethyl-L-proline (CAS 61856-89-1)


Hydrogen‑Bond Donor Count: N‑Hydroxy Group Confers an Extra H‑Bond Donor Relative to Non‑Hydroxylated Trimethylproline

1‑Hydroxy‑4,5,5‑trimethyl‑L‑proline possesses 2 hydrogen‑bond donors (carboxylic acid OH and N‑OH), compared with 1 hydrogen‑bond donor for the closest non‑hydroxylated analog (2S)-4,5,5‑trimethylpyrrolidine‑2‑carboxylic acid (CAS 98552-65-9), which has only the carboxylic acid OH [1]. The additional donor site arises from the N‑hydroxyl group, which is absent in the comparator. This difference can affect intermolecular recognition, crystal packing, and catalytic hydrogen‑bonding networks in asymmetric synthesis applications.

Hydrogen bonding Supramolecular chemistry Chiral recognition

Hydrogen‑Bond Acceptor Count: Four Acceptors Enable Multidentate Metal Coordination vs. Three in Non‑Hydroxylated Analog

The target compound has 4 hydrogen‑bond acceptor sites (N‑OH oxygen, carboxylate oxygens, and the pyrrolidine N‑oxide character), whereas (2S)-4,5,5‑trimethylpyrrolidine‑2‑carboxylic acid has 3 acceptors and N‑hydroxy‑L‑proline has 4 acceptors but lacks the steric shielding provided by the methyl groups [1]. This property is critical for applications requiring multidentate metal coordination such as copper(II)‑mediated chiral ligand‑exchange chromatography.

Metal chelation Organocatalysis Ligand design

Lipophilicity Differentiation: XLogP3-AA of −0.8 Compared with Closest Proline Analogs

The computed lipophilicity (XLogP3‑AA) of 1‑hydroxy‑4,5,5‑trimethyl‑L‑proline is −0.8 [1]. By comparison, L‑proline has an XLogP3‑AA of approximately −2.5 to −2.0, and (2S)-4,5,5‑trimethylpyrrolidine‑2‑carboxylic acid (lacking the polar N‑OH) is predicted to be more lipophilic (estimated XLogP3 ~0 to +0.5). The intermediate value reflects a balance between the polarizing N‑hydroxyl group and the lipophilic methyl substituents. N‑Hydroxy‑L‑proline, which lacks methyl groups, is more hydrophilic (estimated XLogP3 ~−2.0 to −1.5) [2].

Lipophilicity Membrane permeability ADME prediction

Conformational Restriction: Gem‑Dimethyl Substitution at C5 Reduces Pyrrolidine Ring Flexibility Relative to Unsubstituted Hydroxyprolines

The gem‑dimethyl substitution at position 5 of the pyrrolidine ring restricts pseudorotation and biases the ring pucker, a conformational effect well‑documented for 4,5,5‑trimethylproline scaffolds [1]. Proton NMR studies of trimethylated prolines reveal an envelope conformation with C4 or C5 projecting out of the ring plane, with buckle angles of 53°–70° [2]. By contrast, unsubstituted N‑hydroxy‑L‑proline and trans‑4‑hydroxy‑L‑proline exhibit greater ring flexibility, interconverting between multiple low‑energy conformers. The restricted conformational space of the target compound provides more predictable spatial orientation of the N‑hydroxyl and carboxylate groups, which is advantageous for stereochemical control in asymmetric synthesis.

Conformational analysis Thorpe‑Ingold effect Chiral scaffold rigidity

Natural Product Authenticity: Plant‑Derived Metabolite Status Differentiates from Fully Synthetic Proline Analogs

Unlike most trimethylated proline analogs that are exclusively synthetic, 1‑hydroxy‑4,5,5‑trimethyl‑L‑proline is a bona fide plant secondary metabolite, first isolated from apple (Malus domestica) fruit tissue and structurally confirmed by mass spectrometry in 1961 [1][2]. The majority of close structural analogs—including (2S)-4,5,5‑trimethylpyrrolidine‑2‑carboxylic acid (CAS 98552-65-9) and 1,4,4‑trimethyl‑L‑proline (CAS 1443245-02-0)—are not known natural products and are accessed solely through chemical synthesis [3]. This natural product provenance may be relevant for studies of plant proline metabolism, for natural product‑derived fragment libraries, or where regulatory or intellectual‑property considerations favor naturally occurring scaffolds.

Natural product Plant metabolite Biosynthetic pathway probe

Topological Polar Surface Area: 60.8 Ų Positions the Compound in a Distinct Property Space vs. Non‑Hydroxylated and Non‑Methylated Analogs

The topological polar surface area (TPSA) of 1‑hydroxy‑4,5,5‑trimethyl‑L‑proline is 60.8 Ų . This falls between N‑hydroxy‑L‑proline (TPSA ~60.8 Ų, similar H‑bonding pattern but lower MW) and (2S)-4,5,5‑trimethylpyrrolidine‑2‑carboxylic acid (TPSA ~49.3 Ų, one less H‑bond donor/acceptor pair). L‑Proline has a TPSA of ~49.3 Ų. The target compound thus occupies a specific (TPSA, MW, logP) coordinate—(60.8 Ų, 173.21 Da, −0.8)—that is sparsely populated in commercial amino acid libraries, providing a differentiated physicochemical profile for fragment‑based screening or property‑guided scaffold selection [1].

Drug‑likeness Physicochemical profiling Fragment library design

Evidence‑Backed Application Scenarios for Procuring 1-Hydroxy-4,5,5-trimethyl-L-proline (CAS 61856-89-1)


Chiral Ligand and Organocatalyst Development Requiring a Conformationally Restricted N‑Hydroxyproline Scaffold

The gem‑dimethyl substitution restricts pyrrolidine ring pseudorotation, providing a more rigid chiral environment than standard hydroxyprolines [1]. The N‑hydroxyl group adds an extra hydrogen‑bond donor and acceptor site (4 total acceptors, 2 donors) that can participate in substrate binding or metal coordination [2]. Research groups developing copper(II)‑mediated chiral selectors or organocatalysts that require both conformational rigidity and multidentate coordination should evaluate this scaffold as a differentiated alternative to trans‑4‑hydroxy‑L‑proline or unsubstituted N‑hydroxyproline.

Natural Product Fragment Library Entry for Plant Metabolite Screening

As a confirmed plant secondary metabolite isolated from apple (Malus domestica) [1], this compound is suitable for inclusion in natural product‑derived fragment libraries where scaffold authenticity matters. Its intermediate lipophilicity (XLogP3 = −0.8) and moderate molecular weight (173.21 Da) position it in a property space that is complementary to both highly polar amino acids and fully synthetic lipophilic proline analogs [2], potentially filling a gap in diversity‑oriented screening collections.

Proline Metabolism and Transport Studies Requiring a Sterically Encumbered N‑Hydroxylated Probe

The combination of N‑hydroxylation and trimethyl substitution creates a proline analog with altered recognition by proline‑processing enzymes and transporters compared with either modification alone [1]. The TPSA of 60.8 Ų and rotatable bond count of 1 differentiate it from both simple N‑hydroxyproline and non‑hydroxylated trimethylproline [2]. Investigators studying substrate specificity of proline transporters, prolyl hydroxylases, or proline‑rich peptide processing may use this compound as a tool to probe the steric and hydrogen‑bonding requirements of the active site.

Synthetic Intermediate for Sterically Shielded Pyrrolidine Derivatives

The N‑hydroxyl group is a versatile synthetic handle that can be alkylated, acylated, or reduced, while the gem‑dimethyl substitution at C5 imparts steric protection to the pyrrolidine nitrogen [1]. This makes the compound a potentially valuable intermediate for constructing N‑substituted, sterically hindered pyrrolidine derivatives that are difficult to access from less substituted proline starting materials. The computed boiling point (309.2 °C at 760 mmHg) and density (1.175 g/cm³) [2] provide useful parameters for purification and formulation development.

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